molecular formula C8H7BClFO4 B1465782 (2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid CAS No. 957066-03-4

(2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No. B1465782
CAS RN: 957066-03-4
M. Wt: 232.4 g/mol
InChI Key: XAEGZJJQEKHVDK-UHFFFAOYSA-N
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Description

“(2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid” is a type of organoboron compound. It is a derivative of boronic acid with a molecular formula of C8H8BFO4 . It is a valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of this compound could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, could be used in the synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group, a chloro group, and a methoxycarbonyl group .


Chemical Reactions Analysis

This compound can be involved in various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also be involved in reactions such as oxidative Heck reaction, intramolecular C-H amidation sequence, and fluoroalkylation of arylboronic acids .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 197.96 g/mol . It is a solid at room temperature . The melting point ranges from 127.0°C to 129.0°C .

Scientific Research Applications

Fluorescence Quenching and Stern-Volmer Kinetics

Research on boronic acid derivatives, such as those with similar structures to the compound , has focused on their fluorescence quenching properties. Studies have shown that boronic acids can interact with quenchers like aniline in alcohol environments, revealing insights into molecular conformations and the role of intermolecular and intramolecular hydrogen bonding. These findings are significant in the context of fluorescence-based sensors and bioimaging applications, where boronic acid derivatives act as fluorescent probes to detect various analytes (H. S. Geethanjali et al., 2015; H. S. Geethanjali et al., 2015).

Saccharide Recognition and Binding Interactions

Boronic acids have been extensively studied for their ability to bind to saccharides in aqueous media, showcasing their potential in the development of sensors for glucose and other sugars. The binding affinity of boronic acids to sugars can be influenced by the structural changes in sugars, indicating their application in diabetic care and food industry for sugar detection and quantification (P. Bhavya et al., 2016).

Optical Modulation and Nanotechnology

The functionalization of nanomaterials with phenyl boronic acids, including derivatives that have structural similarities to the compound , demonstrates their utility in enhancing the optical properties of materials like carbon nanotubes. This has implications for the development of novel materials with tunable electronic and optical characteristics, applicable in fields ranging from sensing to electronics (B. Mu et al., 2012).

Analytical and Synthetic Chemistry

Fluoro-substituted boronic acids, by virtue of their electronic properties, have found roles in various chemical reactions, including Suzuki coupling, which is fundamental in the synthesis of complex organic molecules. Their unique reactivity and interaction with other chemical entities underscore their importance in medicinal chemistry and material science for synthesizing a wide array of compounds (Jan T. Gozdalik et al., 2017).

Diol Recognition and Food Technology

Boronic acids have demonstrated specific recognition capabilities towards diols, including fructose, at neutral pH. This specificity is leveraged in applications requiring selective binding and detection of sugars, offering potential in dietary management and food processing technologies by enabling the specific reduction of fructose in food matrices (Paul Pietsch et al., 2016).

Mechanism of Action

Target of Action

The primary target of (2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid is the carbon-carbon bond formation in organic compounds. This compound is a boron reagent used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

(2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation. In the Suzuki–Miyaura coupling reaction, this compound, being a boron reagent, is transferred from boron to palladium . This process is part of the overall reaction mechanism that involves the formation of new carbon-carbon bonds.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which (2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid plays a crucial role, is a key biochemical pathway in organic synthesis. This reaction enables the formation of complex organic compounds by connecting chemically differentiated fragments . The reaction conditions are exceptionally mild and tolerant to various functional groups, making it a versatile tool in organic chemistry .

Pharmacokinetics

The pharmacokinetics of (2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid are influenced by its susceptibility to hydrolysis. The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of (2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid is the formation of new carbon-carbon bonds in organic compounds. This enables the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds .

Action Environment

The action, efficacy, and stability of (2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid are influenced by environmental factors such as pH. For instance, the rate of hydrolysis of this compound, which can impact its stability and efficacy, is considerably accelerated at physiological pH . Therefore, the environment in which this compound is used can significantly influence its action.

Safety and Hazards

The compound is classified as a warning hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .

properties

IUPAC Name

(2-chloro-4-fluoro-5-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BClFO4/c1-15-8(12)4-2-5(9(13)14)6(10)3-7(4)11/h2-3,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEGZJJQEKHVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)F)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674325
Record name [2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid

CAS RN

957066-03-4
Record name [2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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